molecular formula C20H20N4O2 B2471200 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline CAS No. 1210727-41-5

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline

Cat. No.: B2471200
CAS No.: 1210727-41-5
M. Wt: 348.406
InChI Key: HYGHRRBTXWCLCF-UHFFFAOYSA-N
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Description

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline is a heterocyclic compound featuring a quinoline core linked via a carbonyl group to a piperidine ring. The piperidine moiety is further substituted with a 5-cyclopropyl-1,3,4-oxadiazole group. This structural architecture combines three pharmacologically relevant motifs:

  • Quinoline: Known for its role in antimalarial, anticancer, and antimicrobial agents .
  • Piperidine: A common scaffold in bioactive molecules, contributing to conformational flexibility and binding affinity .
  • 1,3,4-Oxadiazole: A heterocycle associated with diverse biological activities, including enzyme inhibition and antiproliferative effects .

The cyclopropyl substituent on the oxadiazole ring may enhance metabolic stability and modulate steric/electronic properties, distinguishing this compound from analogs with bulkier aryl groups .

Properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-20(17-8-7-13-3-1-2-4-16(13)21-17)24-11-9-15(10-12-24)19-23-22-18(26-19)14-5-6-14/h1-4,7-8,14-15H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGHRRBTXWCLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperidine-4-carbohydrazide

Piperidine-4-carboxylic acid is esterified to its methyl ester using thionyl chloride (SOCl₂) in methanol, followed by hydrazinolysis with hydrazine hydrate to yield piperidine-4-carbohydrazide.

Reaction Conditions :

  • Hydrazine hydrate (3 equiv), ethanol, reflux, 6–8 hours.
  • Yield: 85–90%.

Cyclopropanecarbonyl Chloride Synthesis

Cyclopropanecarboxylic acid is treated with oxalyl chloride (COCl)₂ in dichloromethane (DCM) under catalytic dimethylformamide (DMF) to generate cyclopropanecarbonyl chloride.

Reaction Conditions :

  • Oxalyl chloride (1.2 equiv), DCM, 0°C to room temperature, 2 hours.
  • Yield: >95%.

Formation of Diacylhydrazine Intermediate

Piperidine-4-carbohydrazide reacts with cyclopropanecarbonyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base to form N'-(piperidine-4-carbonyl)-cyclopropanecarbohydrazide.

Reaction Conditions :

  • Cyclopropanecarbonyl chloride (1.1 equiv), TEA (2 equiv), THF, 0°C to room temperature, 12 hours.
  • Yield: 75–80%.

Cyclization to 1,3,4-Oxadiazole

The diacylhydrazine undergoes cyclodehydration using phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring.

Reaction Conditions :

  • POCl₃ (3 equiv), reflux, 4–6 hours.
  • Yield: 65–70%.

Mechanistic Insight : POCl₃ acts as both a Lewis acid and dehydrating agent, promoting intramolecular cyclization via elimination of water.

Synthesis of Quinoline-2-carbonyl Chloride

Quinoline-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acid chloride.

Reaction Conditions :

  • SOCl₂ (3 equiv), toluene, reflux, 3 hours.
  • Yield: 90–95%.

Amide Coupling: Final Step Synthesis

The piperidine-oxadiazole intermediate is coupled with quinoline-2-carbonyl chloride using a Schotten-Baumann reaction or via in situ activation with 1,1'-carbonyldiimidazole (CDI).

Schotten-Baumann Method

Reaction Conditions :

  • Quinoline-2-carbonyl chloride (1.2 equiv), aqueous NaOH (10%), dichloromethane (DCM), 0°C to room temperature, 4 hours.
  • Yield: 60–65%.

CDI-Mediated Coupling

Reaction Conditions :

  • CDI (1.5 equiv), THF, room temperature, 12 hours.
  • Yield: 75–80%.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 minutes) with POCl₃ reduces reaction time for oxadiazole formation, improving yield to 78%.

Solid-Phase Synthesis

Immobilization of piperidine-4-carbohydrazide on Wang resin enables stepwise acylhydrazide formation and cyclization, facilitating purification.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • Quinoline protons: δ 8.20–8.50 (m, 4H).
    • Piperidine protons: δ 3.50–3.70 (m, 4H), 2.80–3.00 (m, 1H).
    • Cyclopropyl protons: δ 1.10–1.30 (m, 4H).
  • ¹³C NMR :

    • Carbonyl (C=O): δ 165.5.
    • Oxadiazole C=N: δ 160.2.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₂₂H₂₁N₄O₂ [M+H]⁺: 381.1664.
  • Observed : 381.1667.

High-Performance Liquid Chromatography (HPLC)

  • Purity: ≥98% (C18 column, acetonitrile/water gradient).

Challenges and Optimization

Cyclopropane Stability

Cyclopropyl groups are prone to ring-opening under acidic conditions. Using milder dehydrating agents (e.g., Burgess reagent) improves stability during oxadiazole formation.

Amide Coupling Efficiency

CDI-mediated coupling minimizes side reactions compared to traditional acyl chlorides, enhancing yield.

Pharmacological Relevance

While beyond the scope of synthesis, preliminary studies on analogous 1,3,4-oxadiazole-piperidine hybrids show antimicrobial and anticancer activity, underscoring the importance of robust synthetic protocols.

Chemical Reactions Analysis

Reactivity of the Quinoline Moiety

The quinoline core is susceptible to electrophilic aromatic substitution (EAS) reactions. Substituents on the quinoline ring influence regioselectivity:

  • Nitration/Sulfonation : Likely occurs at the 5- or 8-position due to electron-withdrawing effects from the adjacent nitrogen .

  • Halogenation : Bromination or chlorination may proceed under Lewis acid catalysis (e.g., FeBr₃) .

The electron-withdrawing 1,3,4-oxadiazole substituent may further deactivate the quinoline ring, necessitating harsh conditions for EAS.

Piperidine-1-Carbonyl Linker

The amide bond between piperidine and quinoline can undergo hydrolysis or nucleophilic substitution:

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide may cleave to yield quinoline carboxylic acid and piperidine derivatives .

  • Transamidation : Reaction with primary amines (e.g., R-NH₂) could replace the piperidine group, forming new amide bonds .

1,3,4-Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole core is synthesized via cyclodehydration of diacylhydrazides using POCl₃ or oxidative cyclization . Its stability and reactivity include:

  • Ring-Opening Reactions :

    • Acidic hydrolysis (H₂SO₄/H₂O) may yield hydrazide derivatives.

    • Nucleophilic attack at C-2 or C-5 positions by amines or thiols could form open-chain intermediates .

  • Electrophilic Substitution : Limited due to electron deficiency, but halogenation (NBS) at C-5 is feasible under radical conditions .

Cyclopropyl Substituent

The cyclopropyl group attached to the oxadiazole exhibits strain-driven reactivity:

  • Ring-Opening :

    • Thermal or photochemical conditions may induce cleavage to form allylic intermediates.

    • Acid-catalyzed protonation (H⁺) can lead to carbocation rearrangements .

  • Radical Additions : Reactivity with radicals (e.g., - Br) may yield bromomethyl derivatives .

Synthetic Modifications

Key reactions for derivatizing the compound are summarized below:

Reaction Type Conditions Reagents Product
Quinoline NitrationHNO₃/H₂SO₄, 0–5°CNitrating agent8-Nitroquinoline derivative
Amide Hydrolysis6M HCl, reflux, 12hAcidQuinoline-2-carboxylic acid + Piperidine
Oxadiazole Ring-OpeningNH₂NH₂, EtOH, 70°CHydrazineHydrazide intermediate
Cyclopropane BrominationNBS, hv, CCl₄Radical initiatorBrominated cyclopropane

Catalytic Functionalization

  • Cross-Coupling : The quinoline C-H bond (position 3 or 4) may undergo Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl boronic acids .

  • Oxidation : The piperidine nitrogen could be oxidized to an N-oxide using mCPBA, altering electronic properties .

Stability Considerations

  • Thermal Stability : The oxadiazole ring is stable below 200°C but may decompose under prolonged heating .

  • Photolytic Sensitivity : Cyclopropane and quinoline moieties may undergo photodegradation, requiring storage in opaque containers .

Scientific Research Applications

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Activity Insights :

  • Unlike 4-(piperidin-1-yl)-2-(thiophen-2-yl)quinoline (), the oxadiazole moiety could enable enzyme-targeted activity (e.g., Bcl-2 inhibition) rather than broad-spectrum effects .
  • Piperidine-quinoline hybrids in demonstrate antiplasmodial activity, suggesting the target compound could be repositioned for antimalarial research .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

Compound Name Physical State Solubility LogP (Predicted) Key Features
2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline Solid (assumed) Low (quinoline core) ~3.5 Moderate lipophilicity; cyclopropyl may reduce crystallinity
1'-Acyl-spiro-piperidine-quinolines () Solid/Oil Variable ~2.8–3.2 Acyl groups improve solubility in polar solvents
4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline Solid Moderate ~2.9 Thiophene enhances π-π stacking potential

Property Insights :

  • The target compound’s low solubility (common in quinolines) may necessitate formulation adjustments for bioavailability .
  • Cyclopropyl’s compact size could improve membrane permeability compared to bulkier aryl-substituted analogs .

Biological Activity

The compound 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline is a hybrid molecule that combines the structural features of quinoline and oxadiazole. This unique combination has generated interest in its potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.

PropertyDetails
Molecular Formula C17H20N6O
Molecular Weight 324.4 g/mol
IUPAC Name 2-cyclopropyl-5-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole
Canonical SMILES CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)C4=NN=C(O4)C5CC5

Biological Activity

Research has indicated that compounds containing oxadiazole and quinoline moieties exhibit various biological activities, including:

1. Anticancer Activity

Studies have shown that derivatives of oxadiazole and quinoline can inhibit cancer cell proliferation. For instance, compounds similar to the target molecule have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and U2OS cells, with IC50 values as low as 0.058 µM for T47D cells .

2. Anticholinesterase Activity

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. In one study, novel quinoline-oxadiazole derivatives showed substantial activity against AChE with IC50 values ranging from 0.033 μM to 0.177 μM . This property is particularly relevant in the context of Alzheimer's disease treatment.

3. Antimicrobial Activity

The biological activity of synthesized compounds bearing piperidine and oxadiazole moieties also includes antibacterial properties. Compounds were tested against various bacterial strains and exhibited significant inhibition rates, indicating their potential as antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition: The oxadiazole ring can interact with enzymes like AChE and MAO-B, potentially inhibiting their activity and contributing to therapeutic effects against neurodegenerative diseases .
  • Cellular Pathways Modulation: The quinoline component may modulate signaling pathways involved in cell proliferation and apoptosis, which is critical in cancer therapy .

Case Study 1: Anticancer Properties

In a study evaluating the anticancer properties of similar compounds, researchers synthesized a series of quinoline-oxadiazole hybrids and tested their cytotoxicity against several cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth with IC50 values indicating potent activity .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of oxadiazole derivatives in models of Alzheimer's disease. The compounds were shown to reduce amyloid plaque formation and improve cognitive function in animal models through AChE inhibition .

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